4-Bromobut-2-enenitrile Exhibits Superior SN2 Reactivity Compared to 1,3-Dibromopropene
In a direct kinetic study of SN2 reactions with sodium arenesulfinates, 4-bromo-2-butenenitrile demonstrated higher reactivity than 1,3-dibromopropene [1]. This reactivity order was established through evaluation of second-order rate constants, activation energies, and thermodynamic activation parameters [1].
| Evidence Dimension | SN2 Reactivity (decreasing order) |
|---|---|
| Target Compound Data | 4-bromo-2-butenenitrile |
| Comparator Or Baseline | 1,3-dibromopropene |
| Quantified Difference | Higher reactivity for 4-bromo-2-butenenitrile |
| Conditions | Reaction with non-substituted and p-substituted sodium arenesulfinates in solution |
Why This Matters
This kinetic advantage translates directly to faster reaction times and potentially higher yields in synthetic sequences where the compound is used as an electrophile, making it a more efficient choice than its dibromo analog.
- [1] Khamis, G., Stoeva, S., & Aleksiev, D. (2010). Reactivity of sodium arenesulfinates in the substitution reaction to γ-functionalized allyl bromides. Journal of Physical Organic Chemistry, 23(5), 461–467. https://doi.org/10.1002/poc.1629 View Source
